molecular formula C12H15NO3 B1357460 3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid CAS No. 940099-04-7

3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid

Cat. No.: B1357460
CAS No.: 940099-04-7
M. Wt: 221.25 g/mol
InChI Key: GJUYHQSFZZTYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a dimethylamino group and a ketone group attached to a propyl chain, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid typically involves the acylation of 3-(dimethylamino)propylamine with a benzoic acid derivative. One common method is the reaction of 3-(dimethylamino)propylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The aromatic ring of the benzoic acid moiety can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated benzoic acid derivatives.

Scientific Research Applications

3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme kinetics and as a substrate in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the ketone group can act as a reactive site for nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    3-(Dimethylamino)benzoic acid: Lacks the ketone group and has different reactivity and applications.

    3-(3-(Dimethylamino)propyl)benzoic acid: Similar structure but without the ketone group, leading to different chemical properties.

    4-(Dimethylamino)benzoic acid: The dimethylamino group is attached to the para position of the benzoic acid, resulting in different electronic effects.

Uniqueness: 3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid is unique due to the presence of both the dimethylamino and ketone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[3-(dimethylamino)-3-oxopropyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-13(2)11(14)7-6-9-4-3-5-10(8-9)12(15)16/h3-5,8H,6-7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUYHQSFZZTYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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